1',4-dimethyl-1,4'-bipiperidine

Description

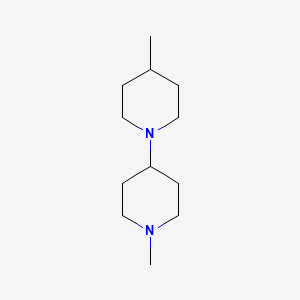

1',4-Dimethyl-1,4'-bipiperidine is a bicyclic amine composed of two piperidine rings connected via a single bond, with methyl groups at the 1' and 4 positions. This structure confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name |

1-methyl-4-(4-methylpiperidin-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-11-3-9-14(10-4-11)12-5-7-13(2)8-6-12/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFUZZNIRNVLTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 1',4-dimethyl-1,4'-bipiperidine and related compounds:

Key Observations :

Pharmacological Activity and Structure-Activity Relationships (SAR)

Antipsychotics (Pipamperone)

- Pipamperone’s 4-fluorophenyl-4-oxobutyl chain is critical for D₂/5-HT₂A receptor antagonism, with plasma detection limits of 2 ng/mL .

- Contrast : The dimethyl groups in this compound lack the extended hydrophobic chain required for receptor antagonism, suggesting divergent applications .

Antivirals (SCH 351125)

- Substitutions at the phenyl group (e.g., 4-Br, 4-CF₃) and small alkyl groups (Me, Et) on the oxime moiety enhance CCR5 binding and oral bioavailability (>50% in primates) .

Anticancer Agents (Irinotecan)

- Irinotecan’s bipiperidine-carboxylate linkage enables hydrolysis to active SN-38, a topoisomerase I inhibitor. Its complex structure results in low aqueous solubility, necessitating intravenous administration .

- Contrast : The simpler dimethyl-substituted bipiperidine lacks the ester functionality required for prodrug activation, limiting direct anticancer utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.